Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II) typically involves the reaction of nickel(II) salts with 1-(N,N-dimethylamino)-2-propanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination . The product is then purified through recrystallization to obtain the desired green crystalline form .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring strict control of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II) can undergo various chemical reactions, including:
Substitution: It can participate in substitution reactions where the ligands are replaced by other coordinating groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents and other ligands that can coordinate with the nickel center . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new nickel complexes with different ligands .
Scientific Research Applications
Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II) has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II) involves its ability to coordinate with other molecules through its nickel center. This coordination can facilitate various chemical reactions by stabilizing transition states and intermediates . The specific molecular targets and pathways depend on the nature of the reaction and the other reactants involved .
Comparison with Similar Compounds
Similar Compounds
Bis[1-(dimethylamino)-2-methyl-2-butanolato]nickel(II): Similar in structure but with a different ligand, leading to variations in reactivity and applications.
Bis[1-(dimethylamino)-2-phenyl-2-propanolato]nickel(II):
Uniqueness
Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly useful in certain catalytic applications and materials science research.
Properties
IUPAC Name |
1-(dimethylamino)propan-2-olate;nickel(2+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H12NO.Ni/c2*1-5(7)4-6(2)3;/h2*5H,4H2,1-3H3;/q2*-1;+2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSXSNHWWODHAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)[O-].CC(CN(C)C)[O-].[Ni+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2NiO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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